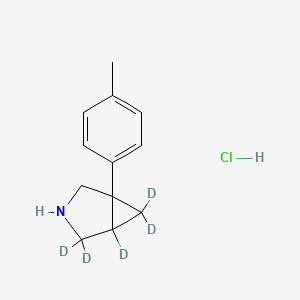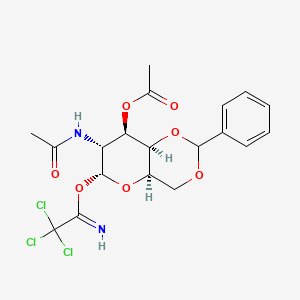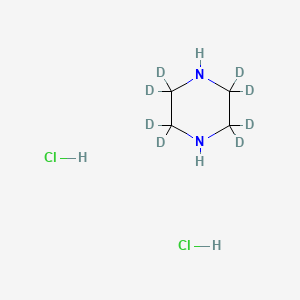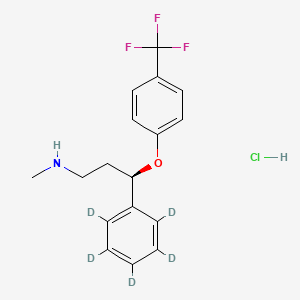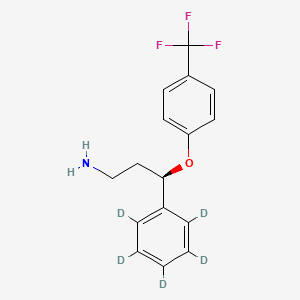![molecular formula C25H22N2O2 B565306 6,6'-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one] CAS No. 1216890-42-4](/img/structure/B565306.png)
6,6'-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one] is a chemical compound with the molecular formula C25H22N2O2 and a molecular weight of 382.45 g/mol . It is an intermediate in the preparation of Ondansetron impurities . This compound is known for its unique structure, which includes two tetrahydro-carbazol-4-one units linked by a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one] typically involves the reaction of 1,2,3,9-tetrahydro-4H-carbazol-4-one with formaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the methylene bridge between the two carbazole units.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
6,6’-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methylene bridge can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the methylene bridge under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced carbazole derivatives.
Substitution: Various substituted carbazole derivatives.
Scientific Research Applications
6,6’-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one] has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,6’-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one] involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity. The methylene bridge and carbazole units play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
6,6’-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one]: An intermediate in the synthesis of Ondansetron impurities.
1,2,3,9-Tetrahydro-4H-carbazol-4-one: A precursor in the synthesis of various carbazole derivatives.
Uniqueness
6,6’-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one] is unique due to its methylene bridge linking two tetrahydro-carbazol-4-one units. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
6-[(5-oxo-6,7,8,9-tetrahydrocarbazol-3-yl)methyl]-1,2,3,9-tetrahydrocarbazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c28-22-5-1-3-20-24(22)16-12-14(7-9-18(16)26-20)11-15-8-10-19-17(13-15)25-21(27-19)4-2-6-23(25)29/h7-10,12-13,26-27H,1-6,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWAQMKEYLKJLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C3=C(N2)C=CC(=C3)CC4=CC5=C(C=C4)NC6=C5C(=O)CCC6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50724603 |
Source


|
| Record name | 6,6'-Methylenedi(1,2,3,9-tetrahydro-4H-carbazol-4-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216890-42-4 |
Source


|
| Record name | 6,6'-Methylenedi(1,2,3,9-tetrahydro-4H-carbazol-4-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-[(diphenylmethyl)amino]-1-butanone Hydrochloride](/img/structure/B565225.png)
![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone](/img/structure/B565226.png)
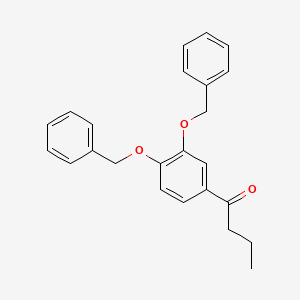
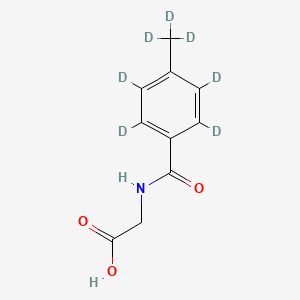

![2-Methyl-2-[4-(4-methylpiperazin-1-yl)phenyl]propanoic acid](/img/structure/B565234.png)
